molecular formula C21H26ClNO3 B1677470 2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride CAS No. 949588-40-3

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride

Cat. No.: B1677470
CAS No.: 949588-40-3
M. Wt: 375.9 g/mol
InChI Key: SDTLOODMXMDJFX-JKSHRDEXSA-N
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Description

ORG-25935, also known as SCH-900435, is a synthetic compound developed by Organon International. It acts as a selective inhibitor of the glycine transporter GlyT-1. This compound has been studied for its potential therapeutic effects, particularly in reducing alcohol consumption, providing analgesic and anticonvulsant effects, and counteracting the effects of dissociative drugs like ketamine .

Preparation Methods

The synthesis of ORG-25935 involves several steps, starting with the preparation of the core structure, which includes a tetrahydronaphthalene moiety. The synthetic route typically involves:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

ORG-25935 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs of ORG-25935.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ORG-25935 exerts its effects by selectively inhibiting the glycine transporter GlyT-1. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of glycine receptors and N-methyl-D-aspartate (NMDA) receptors. The increased activation of these receptors modulates neurotransmission and has various therapeutic effects, including reducing alcohol consumption and providing analgesic and anticonvulsant effects .

Comparison with Similar Compounds

ORG-25935 is unique in its selective inhibition of the glycine transporter GlyT-1. Similar compounds include:

    Sarcosine: Another glycine transporter inhibitor, but with different selectivity and potency.

    Glycine: A natural amino acid that acts as a neurotransmitter and can modulate glycine receptors.

    Bitopertin: A glycine transporter inhibitor studied for its potential in treating schizophrenia.

Compared to these compounds, ORG-25935 has shown specific efficacy in reducing alcohol consumption and counteracting the effects of dissociative drugs, highlighting its unique therapeutic potential .

Properties

CAS No.

949588-40-3

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1

InChI Key

SDTLOODMXMDJFX-JKSHRDEXSA-N

Isomeric SMILES

CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl

SMILES

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl

Canonical SMILES

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl

Appearance

Solid powder

1146978-08-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride
N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid
Org 25935
Org-25935
Org25935
SCH 900435

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride
Reactant of Route 2
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride
Reactant of Route 3
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride
Reactant of Route 4
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride
Reactant of Route 5
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride
Reactant of Route 6
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride

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